Cas no 56517-59-0 (4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one)

4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-tetrahydro-4-hydroxy-2(1H)-Quinolinone
- 4-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
- 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
- 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one
- P11598
- 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline
- 1823731-99-2
- SCHEMBL2624109
- AKOS016002581
- 2(1H)-Quinolinone, 5,6,7,8-tetrahydro-4-hydroxy-
- 2-Hydroxy-5,6,7,8-tetrahydroquinolin-4(1H)-one
- MFCD13179322
- 5,6,7,8-Tetrahydroquinoline-2,4-diol
- DA-42076
- AS-50980
- 56517-59-0
- SY100310
- SB21093
- 4-Hydroxy-5,6,7,8-tetrahydrocarbostyril
- OMVNWHCEONTCBZ-UHFFFAOYSA-N
- DTXSID90715994
- SCHEMBL8127178
- CS-0050839
-
- MDL: MFCD13179322
- Inchi: InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11,12)
- InChI Key: OMVNWHCEONTCBZ-UHFFFAOYSA-N
- SMILES: C1CCC2=NC(=CC(=C2C1)O)O
Computed Properties
- Exact Mass: 165.07900
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 53.35000
- LogP: 1.37160
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one Security Information
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0983005-5g |
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one |
56517-59-0 | 95% | 5g |
$1040 | 2023-09-02 | |
eNovation Chemicals LLC | D500112-500mg |
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one |
56517-59-0 | 97% | 500mg |
$140 | 2024-07-21 | |
Chemenu | CM143931-250mg |
4-hydroxy-5,6,7,8-tetrahydroquinolin-2(3H)-one |
56517-59-0 | 95% | 250mg |
$111 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1022-10G |
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one |
56517-59-0 | 97% | 10g |
¥ 5,339.00 | 2023-04-13 | |
Fluorochem | 220456-1g |
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one |
56517-59-0 | 95% | 1g |
£338.00 | 2022-03-01 | |
eNovation Chemicals LLC | D500112-25G |
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one |
56517-59-0 | 97% | 25g |
$2005 | 2024-07-21 | |
1PlusChem | 1P00EL0M-5g |
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one |
56517-59-0 | 95% | 5g |
$575.00 | 2025-02-27 | |
Aaron | AR00EL8Y-1g |
4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one |
56517-59-0 | 97% | 1g |
$131.00 | 2025-01-24 | |
1PlusChem | 1P00EL0M-100mg |
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one |
56517-59-0 | 95% | 100mg |
$32.00 | 2023-12-16 | |
A2B Chem LLC | AG79622-1g |
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1h)-one |
56517-59-0 | 95% | 1g |
$118.00 | 2024-04-19 |
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one Related Literature
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
Additional information on 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one
Recent Advances in the Study of 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS: 56517-59-0): A Comprehensive Research Brief
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS: 56517-59-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings related to this compound, providing a detailed overview of its current status in scientific research.
One of the key areas of interest is the compound's role as a scaffold for designing novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one exhibit selective inhibition against specific protein kinases involved in cancer progression. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and inhibitory effects, highlighting its potential as a targeted therapy for oncology applications.
In addition to its anticancer properties, recent research has also investigated the compound's anti-inflammatory and neuroprotective effects. A preclinical study conducted by researchers at the University of Cambridge revealed that 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one modulates the NF-κB signaling pathway, reducing inflammation in models of neurodegenerative diseases. These findings suggest its potential utility in treating conditions such as Alzheimer's disease and multiple sclerosis.
The synthetic chemistry of 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one has also seen advancements. A 2024 publication in Organic Letters described an efficient, one-pot synthesis method for this compound, significantly improving yield and scalability compared to traditional approaches. This methodological breakthrough is expected to facilitate further pharmacological studies and industrial applications.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research is focused on structural modifications to enhance bioavailability and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical applications.
In conclusion, 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS: 56517-59-0) represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Continued research into its mechanisms, derivatives, and applications will be crucial for realizing its full clinical value. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and utilization of this compound in modern medicine.
56517-59-0 (4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one) Related Products
- 27913-19-5(3-(3-Methoxyphenyl)-2-propyn-1-ol)
- 1804494-59-4(4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide)
- 2138411-51-3(Hexane, 1-chloro-2,4,4,5-tetramethyl-)
- 4094-50-2(Carbamodithioic acid,N-phenyl-, (5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl ester)
- 380565-51-5(7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one)
- 776314-91-1(Methyl 4-Bromo-3-(propyloxy)benzoate)
- 1877939-35-9(4-amino-N-benzyl-N-methyl-3-nitrobenzene-1-sulfonamide)
- 2034411-06-6(2-(1H-pyrazol-1-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one)
- 917388-53-5(5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 941903-39-5(8-(3-methylphenyl)methoxy-2-(morpholin-4-yl)quinoline)
